[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate is a chemical compound with the molecular formula and a molecular weight of 355.41 g/mol. This compound is characterized by its unique structure, which includes a benzothiazole moiety and a cyano-substituted cyclopentyl group. It is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
The synthesis of [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate typically involves multi-step organic reactions that may include:
Technical details regarding reaction conditions (such as temperature, solvent choice, and catalysts) are critical for optimizing yield and purity.
The molecular structure of [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate can be represented by its InChI key: InChI=1S/C18H17N3O3S/c19-12-18(9-3-4-10-18)21-15(22)11-24-17(23)8-7-16-20-13-5-1-2-6-14(13)25-16/h1-2,5-8H,3-4,9-11H2,(H,21,22)/b8-7+. This indicates the presence of functional groups such as amines, carbonyls, and heterocycles that contribute to its chemical behavior and reactivity .
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Molecular Weight | 355.41 g/mol |
| Purity | Typically 95% |
The compound undergoes various chemical reactions that can be exploited for further functionalization or modification:
These reactions are essential for exploring potential applications in drug development and materials science.
The mechanism of action of [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors. The benzothiazole moiety may play a crucial role in binding affinity due to its ability to engage in π-stacking interactions and hydrogen bonding with target biomolecules.
Research indicates that compounds with similar structures exhibit activities such as:
The physical properties of [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate include:
| Property | Value |
|---|---|
| Appearance | Solid or crystalline |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Melting Point | Not specified |
Chemical properties include:
| Property | Value |
|---|---|
| Stability | Stable under ambient conditions |
| Reactivity | Reactive towards nucleophiles |
These properties are significant for understanding how the compound behaves under various experimental conditions.
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate has several scientific applications:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: